molecular formula C14H12N2OS B12283796 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- CAS No. 104340-32-1

1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-

Cat. No.: B12283796
CAS No.: 104340-32-1
M. Wt: 256.32 g/mol
InChI Key: FVABKKHWAAELQW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method includes using sodium metabisulfite as an oxidizing agent in a solvent mixture under mild conditions . The reaction yields high efficiency and purity, making it suitable for industrial production.

Chemical Reactions Analysis

1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or dichloromethane.

Scientific Research Applications

1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant bioactivity, making it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its therapeutic properties, it is investigated for potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- is unique compared to other benzimidazole derivatives due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

2-benzylsulfinyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c17-18(10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVABKKHWAAELQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545971
Record name 2-(Phenylmethanesulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104340-32-1
Record name 2-(Phenylmethanesulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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